Ethyl-2-Morpholin-4-yl-nicotinat

Übersicht

Beschreibung

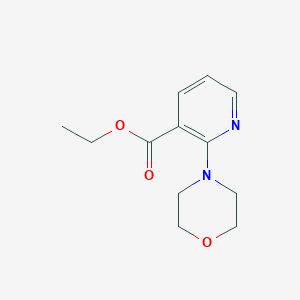

Ethyl 2-morpholin-4-yl-nicotinate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of nicotinic acid and contains a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-morpholin-4-yl-nicotinate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

Target of Action

Ethyl 2-morpholin-4-YL-nicotinate is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .

Mode of Action

One of the morpholine derivatives, (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, has been reported to inhibit the synthesis of prostaglandins (pgs)

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of pharmacological activities

Result of Action

As a derivative of morpholine, it may share some of the pharmacological activities associated with other morpholine derivatives . .

Biochemische Analyse

Biochemical Properties

Ethyl 2-morpholin-4-YL-nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, compounds that play a role in inflammation and allergic reactions . Ethyl 2-morpholin-4-YL-nicotinate inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes and exhibiting anti-inflammatory properties. Additionally, it interacts with cyclooxygenase pathways, further contributing to its anti-inflammatory effects .

Cellular Effects

Ethyl 2-morpholin-4-YL-nicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving sigma-1 receptors, Ethyl 2-morpholin-4-YL-nicotinate demonstrated antinociceptive effects, indicating its potential in pain management . The compound’s interaction with sigma-1 receptors suggests its role in modulating cell signaling pathways related to pain perception and response.

Molecular Mechanism

The molecular mechanism of Ethyl 2-morpholin-4-YL-nicotinate involves its binding interactions with specific biomolecules. It inhibits the activity of enzymes such as 5-lipoxygenase and cyclooxygenase, leading to a decrease in the production of pro-inflammatory mediators . Additionally, Ethyl 2-morpholin-4-YL-nicotinate’s interaction with sigma-1 receptors influences gene expression and cellular responses to pain stimuli . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and pain management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-morpholin-4-YL-nicotinate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-morpholin-4-YL-nicotinate maintains its stability under controlled conditions, allowing for consistent biochemical interactions . Prolonged exposure may lead to gradual degradation, affecting its efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of Ethyl 2-morpholin-4-YL-nicotinate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive properties . Higher doses may lead to toxic or adverse effects, including potential liver and kidney damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring safe application in clinical settings.

Metabolic Pathways

Ethyl 2-morpholin-4-YL-nicotinate is involved in several metabolic pathways, including those related to nicotinate and nicotinamide metabolism . The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 2-morpholin-4-YL-nicotinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Ethyl 2-morpholin-4-YL-nicotinate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-morpholin-4-yl-nicotinate can be synthesized through a multicomponent reaction involving ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides. The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . Another method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with various alkylating agents, followed by intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for ethyl 2-morpholin-4-yl-nicotinate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-morpholin-4-yl-nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nicotinate moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, reduced nicotinates, and oxidized derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-morpholin-4-yl-nicotinate can be compared with other similar compounds, such as:

Ethyl nicotinate: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

Morpholine derivatives: These compounds contain the morpholine ring but may not have the nicotinate moiety, affecting their overall properties and applications.

The uniqueness of ethyl 2-morpholin-4-yl-nicotinate lies in its combination of the morpholine ring and nicotinate moiety, which provides a unique set of chemical and biological properties .

Biologische Aktivität

Ethyl 2-morpholinonicotinate (CAS: 773139-22-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Ethyl 2-morpholinonicotinate is characterized by its structural components:

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 232.27 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a morpholine group and an ethyl ester functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 232.27 g/mol |

| CAS Number | 773139-22-3 |

Ethyl 2-morpholinonicotinate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound has significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases.

- Enzyme Inhibition : Ethyl 2-morpholinonicotinate has been studied for its ability to inhibit specific enzymes, which could play a role in its therapeutic effects.

Pharmacological Studies

Several research studies have evaluated the biological activity of ethyl 2-morpholinonicotinate:

-

Antibacterial Studies :

- In vitro tests demonstrated that ethyl 2-morpholinonicotinate displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results.

-

Antioxidant Activity :

- A study assessed the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical levels, highlighting its antioxidant potential.

-

Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Ethyl 2-morpholinonicotinate was found to inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal explored the antibacterial efficacy of ethyl 2-morpholinonicotinate against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating strong antibacterial properties.

Case Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective effects of ethyl 2-morpholinonicotinate in an animal model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive functions and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Eigenschaften

IUPAC Name |

ethyl 2-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-13-11(10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZZMJYPXGWXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695132 | |

| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773139-22-3 | |

| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.